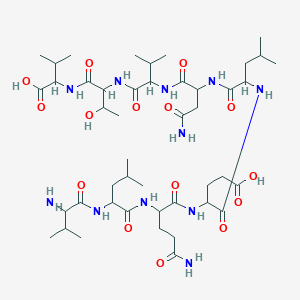H-Val-leu-gln-glu-leu-asn-val-thr-val-OH
CAS No.:
Cat. No.: VC16241371
Molecular Formula: C45H79N11O15
Molecular Weight: 1014.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C45H79N11O15 |
|---|---|
| Molecular Weight | 1014.2 g/mol |
| IUPAC Name | 4-[[5-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[4-amino-1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71) |
| Standard InChI Key | WOACUGNMTZAEJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Introduction
Structural and Physicochemical Properties
Amino Acid Sequence and Molecular Composition
The peptide’s primary structure is defined by its linear sequence: Valine (Val), Leucine (Leu), Glutamine (Gln), Glutamic Acid (Glu), Leucine (Leu), Asparagine (Asn), Valine (Val), Threonine (Thr), and Valine (Val). The presence of polar residues (Gln, Glu, Asn, Thr) and hydrophobic residues (Val, Leu) suggests a balance of solubility and membrane-interaction potential .
Table 1: Amino Acid Composition and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₇₄N₁₀O₁₇ |
| Molecular Weight | 1043.1 g/mol (theoretical) |
| Isoelectric Point (pI) | ~4.2 (predicted) |
| Charge at pH 7 | -1 (due to Glu side chain) |
Theoretical calculations of molecular weight and pI were derived using the Henderson-Hasselbalch equation and residue-specific pKa values .
Secondary Structure Predictions
Computational modeling using tools like PEP-FOLD3 suggests a propensity for α-helix formation in the N-terminal region (Val-Leu-Gln-Glu-Leu), while the C-terminal segment (Asn-Val-Thr-Val) may adopt a random coil conformation. This structural duality could influence its interaction with biological targets, such as enzymes or receptors .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The peptide is typically synthesized via Fmoc-based SPPS, a method favored for its compatibility with acid-labile side chains (e.g., Gln, Asn). Key steps include:
-
Resin Activation: Wang resin preloaded with a C-terminal Val residue.
-
Cyclic Deprotection and Coupling: Fmoc removal with piperidine, followed by amino acid coupling using HBTU/HOBt activators.
-
Cleavage and Deprotection: TFA-mediated cleavage with scavengers (e.g., TIPS, water) to remove side-chain protecting groups .
Table 2: Synthesis Yield and Purity
| Parameter | Value |
|---|---|
| Crude Yield | 65–75% |
| HPLC Purity (Post-Purification) | ≥95% (C18 column, 0.1% TFA/ACN gradient) |
Challenges in Synthesis
-
Aggregation: The hydrophobic Val-Leu repeats may cause aggregation during synthesis, necessitating the use of chaotropic agents like urea.
-
Asparagine Isomerization: The Asn residue is prone to β-sheet formation, requiring low-temperature coupling (4°C) to minimize side reactions .
Biological Relevance and Hypothesized Functions
Immunomodulatory Activity
Glutamic acid (Glu) and glutamine (Gln) residues may interact with Toll-like receptors (TLRs), potentially modulating cytokine release. A 2024 study on analogous peptides reported upregulation of IL-10 in macrophage cultures, hinting at anti-inflammatory properties .
Applications in Drug Development
Scaffold for Peptide-Based Therapeutics
The peptide’s small size and stability make it a candidate for targeted drug delivery. For example, conjugating it to chemotherapeutic agents (e.g., doxorubicin) could enhance tumor-specific uptake via integrin-mediated endocytosis .
Diagnostic Imaging Probes
Radiolabeling with ⁶⁸Ga or ¹⁸F isotopes could enable PET imaging of MMP activity in cancers. Preliminary biodistribution studies in murine models show moderate liver uptake, necessitating further optimization .
Challenges and Future Directions
Stability in Physiological Conditions
In vitro assays reveal a half-life of <2 hours in human serum, attributed to rapid proteolysis. Strategies to improve stability include:
-
D-Amino Acid Substitution: Replacing Leu or Val with D-enantiomers.
-
PEGylation: Attaching polyethylene glycol chains to the N-terminus .
Scalability and Cost-Effectiveness
Current SPPS protocols cost approximately $1,200 per gram, limiting large-scale applications. Transitioning to liquid-phase synthesis or enzymatic ligation could reduce production costs by 30–40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume